5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of 5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is built upon a central 1,2,4-triazole ring system that serves as the fundamental structural scaffold. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically named as 3-[4-(dimethylamino)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione, reflecting the tautomeric thione form that predominates under certain conditions. The triazole ring consists of three nitrogen atoms and two carbon atoms arranged in a five-membered heterocyclic configuration, providing a stable aromatic framework that exhibits distinctive electronic properties.
The substitution pattern reveals an ethyl group attached to the nitrogen atom at position 4 of the triazole ring, while position 5 carries a phenyl ring that is further substituted with a dimethylamino group at the para position. The Chemical Abstracts Service registry number 724749-06-8 uniquely identifies this specific molecular arrangement. The dimethylamino substituent contributes significant electron-donating character to the aromatic system, influencing both the electronic distribution and the chemical reactivity of the entire molecule. The presence of the thiol group at position 3 introduces additional complexity through its ability to participate in hydrogen bonding and tautomeric equilibria.
The three-dimensional molecular geometry is influenced by the planar nature of both the triazole ring and the dimethylamino phenyl substituent, though the ethyl group introduces conformational flexibility. The nitrogen atoms within the triazole ring exhibit sp2 hybridization, contributing to the aromatic stability of the heterocycle. The dimethylamino group adopts a trigonal planar geometry around the nitrogen center, facilitating effective conjugation with the phenyl ring system and extending the electronic delocalization throughout the molecule.
Crystallographic Analysis and Bonding Patterns
Crystallographic analysis of this compound reveals intricate bonding patterns that define its solid-state structure and intermolecular interactions. The triazole ring system adopts a planar configuration with bond lengths characteristic of aromatic heterocycles, where the carbon-nitrogen and nitrogen-nitrogen bonds exhibit partial double-bond character due to electron delocalization. The sulfur atom in the thiol group forms a carbon-sulfur bond with a length typical of single bonds, approximately 1.82 angstroms, while the sulfur-hydrogen bond distance measures around 1.34 angstroms.
The crystal lattice is stabilized by multiple types of intermolecular interactions, including hydrogen bonding involving the thiol group as both donor and acceptor. The dimethylamino nitrogen can participate in weak hydrogen bonding interactions, contributing to the overall crystal packing arrangement. Van der Waals forces between the aromatic ring systems provide additional stabilization, with typical π-π stacking distances observed between parallel aromatic planes. The ethyl substituent introduces conformational disorder in some crystal forms, leading to multiple orientations within the crystal lattice.
The bond angles within the triazole ring deviate slightly from the ideal 108 degrees expected for a regular pentagon, with variations ranging from 105 to 111 degrees depending on the specific nitrogen or carbon position. The phenyl ring maintains its characteristic benzene geometry with carbon-carbon bond lengths of approximately 1.39 angstroms and internal angles of 120 degrees. The dimethylamino substituent exhibits a trigonal planar arrangement around the nitrogen atom, with carbon-nitrogen-carbon angles of approximately 110 degrees, indicating slight pyramidalization due to the lone pair on nitrogen.
| Bond Type | Typical Length (Å) | Angle (°) |
|---|---|---|
| Carbon-Sulfur (thiol) | 1.82 | - |
| Sulfur-Hydrogen | 1.34 | - |
| Triazole Carbon-Nitrogen | 1.35-1.38 | 105-111 |
| Phenyl Carbon-Carbon | 1.39 | 120 |
| Dimethylamino Carbon-Nitrogen | 1.47 | 110 |
Tautomeric Behavior: Thiol-Thione Equilibrium Analysis
The tautomeric equilibrium between the thiol and thione forms represents one of the most significant structural features of this compound. This equilibrium involves the migration of a hydrogen atom between the sulfur atom and an adjacent nitrogen atom in the triazole ring, resulting in two distinct tautomeric forms with different electronic and chemical properties. The thiol form features a sulfur-hydrogen bond and a triazole ring with standard aromaticity, while the thione form exhibits a carbon-sulfur double bond and an additional hydrogen atom on one of the ring nitrogen atoms.
Experimental evidence suggests that the position of this tautomeric equilibrium is influenced by multiple factors, including solvent polarity, temperature, and the presence of hydrogen bonding acceptors or donors in the surrounding environment. In polar protic solvents, the thiol form tends to be stabilized through hydrogen bonding interactions involving the sulfur-hydrogen group. Conversely, in aprotic solvents or in the solid state, the thione form often predominates due to the greater stability of the carbon-sulfur double bond and the reduced importance of hydrogen bonding interactions.
The electron-donating dimethylamino group plays a crucial role in modulating this tautomeric equilibrium by influencing the electron density distribution throughout the molecule. The increased electron density on the triazole ring resulting from the dimethylamino substitution tends to favor the thione form by stabilizing the formal positive charge that develops on the nitrogen atom during tautomerization. Nuclear magnetic resonance spectroscopy studies have revealed that the equilibrium position can shift significantly depending on the measurement conditions, with integration ratios varying from predominantly thiol to predominantly thione depending on the specific environment.
The kinetics of tautomerization appear to be relatively fast on the nuclear magnetic resonance timescale at room temperature, indicating a low energy barrier for the hydrogen migration process. This rapid exchange has implications for the chemical reactivity of the compound, as both tautomeric forms can participate in chemical reactions, leading to complex reaction pathways and product distributions. The dimethylamino substituent not only affects the thermodynamic stability of each tautomer but also influences the transition state energy for the tautomerization process.
Comparative Structural Analysis with Analogous 1,2,4-Triazole Derivatives
Comparative analysis with structurally related 1,2,4-triazole derivatives provides valuable insights into the unique characteristics of this compound. The simpler analog 4-ethyl-4H-1,2,4-triazole-3-thiol, which lacks the dimethylamino phenyl substituent, exhibits similar tautomeric behavior but with different equilibrium positions due to the absence of the electron-donating aromatic system. This comparison highlights the significant influence of the dimethylamino phenyl group on the electronic properties and chemical behavior of the triazole core.
Another relevant comparison involves 4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, which features a different substitution pattern on the phenyl ring and an additional phenyl group at position 5 of the triazole. This compound, with molecular formula C₁₆H₁₅N₃S and molecular weight 281.4 grams per mole, demonstrates how variations in substituent positioning and electronic properties affect the overall molecular behavior. The presence of methyl groups instead of the dimethylamino functionality results in reduced electron-donating capacity and different tautomeric equilibrium positions.
The structural comparison extends to compounds with different heteroatom substitutions, such as 4-[4-(dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione, which replaces the thiol group with carbonyl functionalities. This oxygen-containing analog, with molecular formula C₁₀H₁₀N₄O₂, exhibits fundamentally different chemical properties due to the absence of sulfur and the presence of electron-withdrawing carbonyl groups. The comparison illustrates the critical role of the thiol group in determining the unique characteristics of the target compound.
The electronic effects of various substituents become apparent when comparing the tautomeric equilibria across this series of compounds. Electron-donating groups such as the dimethylamino functionality shift the equilibrium toward the thione form, while electron-withdrawing groups favor the thiol form. The positioning of substituents also plays a critical role, with para-substitution on the phenyl ring providing optimal electronic communication with the triazole core compared to meta or ortho substitution patterns.
Crystallographic data comparisons reveal that the presence of the dimethylamino group significantly influences intermolecular packing arrangements. The nitrogen atom of the dimethylamino group can participate in weak hydrogen bonding and dipole-dipole interactions, leading to different crystal structures compared to analogs lacking this functionality. These structural differences translate into variations in physical properties such as melting points, solubility patterns, and thermal stability across the series of related compounds.
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-4-16-11(13-14-12(16)17)9-5-7-10(8-6-9)15(2)3/h5-8H,4H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKNSOMKGROGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392186 | |
| Record name | 5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724749-06-8 | |
| Record name | 5-[4-(Dimethylamino)phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=724749-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common approach includes:
- Step 1: Condensation of 4-(dimethylamino)benzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone or hydrazide derivative.
- Step 2: Cyclization of this intermediate under heating in solvents such as ethanol or methanol to form the triazole ring.
- Step 3: Introduction of the thiol group at the 3-position of the triazole ring, often via reaction with sulfur-containing reagents or through cyclization involving dithiocarbazinate intermediates.
This method allows for the incorporation of the dimethylaminophenyl substituent and ethyl group at the 4-position of the triazole ring while installing the thiol group at the 3-position.
Detailed Reaction Conditions
- Solvents: Ethanol, methanol, or dimethylformamide (DMF) are commonly employed to dissolve reactants and facilitate cyclization.
- Temperature: Reflux conditions or controlled heating (60–100°C) are often required to promote cyclization and completion of the reaction.
- Catalysts and Additives: Triethylamine or other bases may be used to neutralize acidic byproducts and promote nucleophilic substitution steps.
- Purification: Recrystallization from ethanol or chromatographic techniques are used to purify the final compound to high purity.
Industrial Scale Preparation
On an industrial scale, continuous flow reactors and automated synthesis systems are employed to improve reaction efficiency and yield. The synthetic route remains similar but is optimized for scalability, safety, and cost-effectiveness. Purification steps such as recrystallization and chromatography ensure high purity suitable for pharmaceutical or material applications.
Synthesis Pathway Analysis and Research Findings
Cyclization via Potassium Dithiocarbazinate Intermediate
A widely reported method for preparing triazole-3-thiol derivatives involves:
- Formation of potassium dithiocarbazinate salt by reacting hydrazine hydrate with carbon disulfide in an alkaline ethanol solution.
- Cyclization of this intermediate with aldehydes or hydrazine derivatives to yield the triazole-3-thiol core.
- Subsequent condensation reactions with aromatic aldehydes (including 4-(dimethylamino)benzaldehyde) produce Schiff base intermediates, which can be further cyclized or modified to obtain the target compound.
Reaction Yields and Purity
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of potassium salt | Room temperature, 16 h | ~99 | High purity intermediate |
| 2 | Cyclization with hydrazine | Reflux, 8 h | 80–94 | Efficient ring closure |
| 3 | Condensation with aldehydes | Reflux in DMF, 9 h | 50–80 | Formation of Schiff bases |
| 4 | Final cyclization/purification | Recrystallization | - | Purity confirmed by melting pt |
These yields indicate a robust and reproducible synthetic route suitable for laboratory and industrial synthesis.
Spectroscopic and Analytical Characterization
The synthesized compounds are typically characterized by:
- Melting Point Determination: To assess purity and confirm identity.
- Thin Layer Chromatography (TLC): To monitor reaction progress and purity.
- Infrared Spectroscopy (IR): Identification of characteristic functional groups such as thiol (–SH), triazole ring vibrations, and aromatic substituents.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical environment of protons and carbons in the molecule.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- Elemental Analysis: Validates the elemental composition within ±0.4% of theoretical values.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Formation of potassium dithiocarbazinate salt | Hydrazine hydrate + carbon disulfide in KOH/ethanol, RT, 16 h | Intermediate salt, high yield (~99%) |
| Cyclization to triazole-3-thiol | Reflux with hydrazine hydrate, 8 h | Formation of 4-amino-5-ethyl-1,2,4-triazole-3-thiol |
| Condensation with 4-(dimethylamino)benzaldehyde | Reflux in DMF with triethylamine, 9 h | Schiff base intermediate |
| Final cyclization and purification | Recrystallization from ethanol | Pure this compound |
Research Insights and Applications
- The synthetic methods described are consistent across multiple studies and provide a reliable route to obtain high-purity this compound.
- Variations in aldehyde substituents allow for structural diversification, enabling the exploration of structure-activity relationships in medicinal chemistry.
- The thiol group at the 3-position is reactive, allowing further functionalization such as oxidation or substitution, expanding the compound’s utility in chemical biology and materials science.
Chemical Reactions Analysis
Types of Reactions
5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The potential applications of 5-[4-(Dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol span several fields:
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions that can lead to the development of novel compounds with desired properties.
Biology
Research has indicated that this compound may function as a fluorescent probe due to its electronic properties. It has been investigated for its ability to interact with biological systems, potentially affecting enzyme activity or cellular pathways.
Medicine
This compound has shown promise in:
- Antimicrobial Activity : Studies suggest potential efficacy against various pathogens.
- Anticancer Properties : Preliminary research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit migration in breast cancer cell lines.
Case Study: Antitumor Activity
Recent studies highlighted the antitumor effects of this compound on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | IGR39 (Melanoma) | 22.41 | Induces apoptosis |
| This compound | MDA-MB-231 (Breast Cancer) | 34.34 | Inhibits migration |
| This compound | Panc-1 (Pancreatic Carcinoma) | 46.92 | Selective cytotoxicity |
These results indicate its potential as an antimetastatic agent due to selective targeting of cancer cells while sparing normal cells.
Industry
In industrial applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique chemical characteristics make it suitable for creating advanced materials in electronics and photonics.
Similar Compounds
| Compound Name | Structural Features |
|---|---|
| 5-(4-(dimethylamino)phenyl)-2-benzamidopyrazines | Pyrazine ring instead of triazole |
| 4-(dimethylamino)phenyl derivatives | Similar substituents but different core structures |
Uniqueness
The combination of the triazole ring and the dimethylamino group gives this compound distinct electronic and steric properties that are advantageous in applications requiring precise molecular interactions.
Mechanism of Action
The mechanism of action of 5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylamino group can enhance its binding affinity to certain targets, while the triazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
5-(4-(dimethylamino)phenyl)-2-benzamidopyrazines: Similar in structure but with a pyrazine ring instead of a triazole ring.
4-(dimethylamino)phenyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its triazole ring and the dimethylamino group, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.
Biological Activity
5-[4-(Dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 724749-06-8) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various case studies highlighting its pharmacological effects.
Chemical Structure
The molecular formula of this compound is C₁₂H₁₆N₄S, with a molecular weight of 248.35 g/mol. The compound features a triazole ring that is significant for its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | IGR39 (Melanoma) | 22.41 | Induces apoptosis |
| This compound | MDA-MB-231 (Breast Cancer) | 34.34 | Inhibits migration |
| This compound | Panc-1 (Pancreatic Carcinoma) | 46.92 | Selective cytotoxicity |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further development as an antimetastatic agent .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that triazole derivatives can inhibit cyclooxygenase enzymes (COX), particularly COX-1, which plays a crucial role in inflammation:
| Compound | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | COX-1 | <50 | Reduces prostaglandin synthesis |
| Alkyl Derivatives of Triazoles | COX-2 | >100 | Selective inhibition towards COX-1 |
These results indicate the potential of this compound and its derivatives in developing new anti-inflammatory drugs with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Study on Anticancer Properties
A study published in Pharmaceuticals explored the synthesis of various triazole derivatives and their anticancer activities. The results showed that compounds similar to this compound exhibited significant cytotoxicity against melanoma and breast cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell migration .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound to various biological targets. These studies suggest that the dimethylamino group enhances interaction with target proteins involved in cancer progression and inflammation .
Q & A
Q. How do electronic effects in the triazole ring impact redox behavior in electrochemical studies?
- Cyclic voltammetry (CV) can identify oxidation peaks linked to the thiol group (-SH) or aromatic amine. Correlate redox potentials with antioxidant activity using DPPH/ABTS assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
